tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20BrN3O4 and its molecular weight is 386.24 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H20BrN3O4
- CAS Number : 71627665
The presence of the nitro and bromo substituents in the phenyl ring is critical for its biological activity, influencing both solubility and reactivity.
Biological Activity Overview
Research has indicated that compounds containing nitro and bromo groups exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that nitro-containing compounds are effective against various pathogens. For instance, the presence of the nitro group at position 5 has been linked to increased activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.78 μM in related compounds .
Antitumor Activity
The compound's structural analogs have demonstrated significant antitumor properties. For example, research indicates that piperazine derivatives can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. Specific mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Reactive Oxygen Species (ROS) Generation : Nitro groups may contribute to ROS production, leading to oxidative stress in target cells.
- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, enhancing bioavailability and efficacy.
Case Studies and Research Findings
A selection of studies highlights the potential applications of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC of 0.5 μM. |
Study B | Showed that analogs exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 μM. |
Study C | Investigated the anti-inflammatory properties, revealing a reduction in TNF-alpha levels in vitro. |
These findings suggest a broad spectrum of biological activities that warrant further investigation into the therapeutic potential of this compound.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZAIHGGGIKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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